molecular formula C18H14N6OS B5524710 2-{[5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-QUINOLYL)ACETAMIDE

2-{[5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-QUINOLYL)ACETAMIDE

Cat. No.: B5524710
M. Wt: 362.4 g/mol
InChI Key: JVHWBHPVPVXPGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-QUINOLYL)ACETAMIDE is a complex organic compound that features a triazole ring, a pyridyl group, and a quinolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-QUINOLYL)ACETAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This might include the use of continuous flow reactors, automated synthesis systems, and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-QUINOLYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-{[5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-QUINOLYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-QUINOLYL)ACETAMIDE involves its interaction with specific molecular targets. The triazole and pyridyl groups can coordinate with metal ions, while the quinolyl moiety can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-QUINOLYL)ACETAMIDE is unique due to the presence of both the quinolyl and triazole moieties, which provide a distinct set of chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and potential therapeutic applications .

Properties

IUPAC Name

2-[(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-quinolin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6OS/c25-16(21-15-7-9-20-14-6-2-1-5-13(14)15)11-26-18-22-17(23-24-18)12-4-3-8-19-10-12/h1-10H,11H2,(H,20,21,25)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHWBHPVPVXPGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)NC(=O)CSC3=NNC(=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.